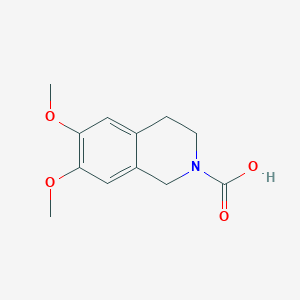

6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboxylic acid, commonly known as Dicarboxyisoquinoline (DCIQ), is a heterocyclic organic compound that has gained significant attention in the field of medicinal chemistry due to its potent biological activities. DCIQ is a derivative of isoquinoline, a class of compounds that has been extensively studied for their pharmacological properties. DCIQ has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

作用機序

The exact mechanism of action of 6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboxylic acid is not fully understood. However, it has been proposed that 6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboxylic acid exerts its biological activities by modulating various signaling pathways. 6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboxylic acid has been found to inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are known to play a crucial role in the regulation of inflammation and cell survival. 6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboxylic acid has also been shown to activate the extrinsic and intrinsic pathways of apoptosis in cancer cells.

Biochemical and Physiological Effects

6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboxylic acid has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as IL-1β, IL-6, and TNF-α, in LPS-stimulated macrophages. 6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboxylic acid has also been found to scavenge free radicals and protect cells from oxidative stress-induced damage. In addition, 6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboxylic acid has been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways.

実験室実験の利点と制限

6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboxylic acid has several advantages as a research tool. It is a potent and selective inhibitor of various signaling pathways, making it a valuable tool for studying the role of these pathways in different biological processes. 6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboxylic acid is also relatively easy to synthesize, making it readily available for research purposes. However, 6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboxylic acid has some limitations as well. It has poor solubility in water, which may limit its use in some experimental settings. In addition, 6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboxylic acid has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.

将来の方向性

There are several future directions for research on 6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboxylic acid. One promising area of research is the development of 6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboxylic acid-based drugs for the treatment of inflammatory diseases and cancer. 6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboxylic acid has been found to exhibit potent anti-inflammatory and anticancer activities, making it a promising candidate for drug development. Another area of research is the study of the pharmacokinetic properties of 6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboxylic acid. Understanding the absorption, distribution, metabolism, and excretion of 6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboxylic acid is essential for the development of 6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboxylic acid-based drugs. Finally, the study of the mechanism of action of 6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboxylic acid is an important area of research. Elucidating the exact mechanism of action of 6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboxylic acid will help to identify new targets for drug development and improve our understanding of the biological processes regulated by 6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboxylic acid.

合成法

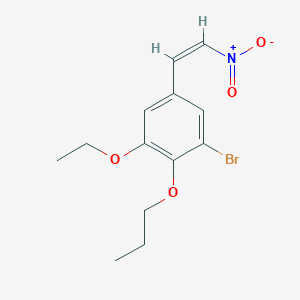

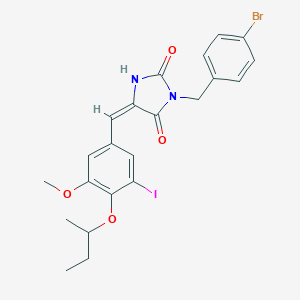

6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboxylic acid can be synthesized via a multistep reaction starting from commercially available 2,3-dimethoxybenzaldehyde. The first step involves the condensation of 2,3-dimethoxybenzaldehyde with nitromethane in the presence of a base to form 2-nitro-1-(2,3-dimethoxyphenyl)ethanone. This intermediate is then reduced to 2-amino-1-(2,3-dimethoxyphenyl)ethanol using a reducing agent such as sodium borohydride. The final step involves the cyclization of 2-amino-1-(2,3-dimethoxyphenyl)ethanol with ethyl chloroformate to form 6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboxylic acid.

科学的研究の応用

6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboxylic acid has been extensively studied for its pharmacological properties. It has been found to exhibit potent anti-inflammatory, antioxidant, and anticancer activities. 6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboxylic acid has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. 6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboxylic acid has also been found to scavenge free radicals and protect cells from oxidative stress-induced damage. In addition, 6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboxylic acid has been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways.

特性

CAS番号 |

501120-37-2 |

|---|---|

分子式 |

C12H15NO4 |

分子量 |

237.25 g/mol |

IUPAC名 |

6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboxylic acid |

InChI |

InChI=1S/C12H15NO4/c1-16-10-5-8-3-4-13(12(14)15)7-9(8)6-11(10)17-2/h5-6H,3-4,7H2,1-2H3,(H,14,15) |

InChIキー |

FSOLDNGKGCUGPC-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C2CN(CCC2=C1)C(=O)O)OC |

正規SMILES |

COC1=C(C=C2CN(CCC2=C1)C(=O)O)OC |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(1-adamantyl)phenyl]-2-(4-formyl-2-methoxyphenoxy)acetamide](/img/structure/B286281.png)

![N-(3,4-dimethylphenyl)-2-{5-[(1-{4-[(2-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B286284.png)

![2-[(2-bromo-4-{(E)-[1-(4-bromobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-6-ethoxyphenoxy)methyl]benzonitrile](/img/structure/B286285.png)

![5-{[5-(5-Chloro-2-methylphenyl)-2-furyl]methylene}-3-(2-ethoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B286286.png)

![2-{5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B286289.png)

![3-(4-bromobenzyl)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-2,4-imidazolidinedione](/img/structure/B286291.png)

![2-{(2-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B286296.png)

![2-[4-({2-[(4-bromo-3-chlorophenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-methoxyphenoxy]-N-(2-methoxyphenyl)acetamide](/img/structure/B286297.png)

![isopropyl 7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2-(4-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B286298.png)

![propan-2-yl (2Z)-7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2-(thiophen-2-ylmethylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B286299.png)

![5-(3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2-(3-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B286302.png)

![ethyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-2-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B286304.png)